BenchChemオンラインストアへようこそ!

PSEM 89S TFA

Chemogenetics Orthogonal pharmacology Neuroscience tool validation

PSEM 89S TFA is the definitive agonist for PSAML141F-based receptors, enabling robust neuronal silencing (EC50 2.2-3.4 μM) and orthogonal circuit control. Its brain penetrance and validated in vivo efficacy (30 mg/kg i.p.) make it essential for behavioral neuroscience. The TFA salt ensures solubility for reliable dosing. Not substitutable; confirm expression with this precise tool.

Molecular Formula C18H23F3N2O5
Molecular Weight 404.4 g/mol
Cat. No. B2683660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSEM 89S TFA
Molecular FormulaC18H23F3N2O5
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)NC2CN3CCC2CC3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H22N2O3.C2HF3O2/c1-20-12-3-4-15(21-2)13(9-12)16(19)17-14-10-18-7-5-11(14)6-8-18;3-2(4,5)1(6)7/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H,6,7)/t14-;/m1./s1
InChIKeyGLKCNNXBIUCCJJ-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Psem 89S (TFA): Chemogenetic Effector for Orthogonal Neuronal Control in Neuroscience Research


Psem 89S (TFA) is a synthetic, brain-penetrant small molecule that acts as a Pharmacologically Selective Effector Molecule (PSEM) within the PSAM/PSEM chemogenetic platform [1]. It functions as a selective agonist for engineered chimeric ligand-gated ion channels, specifically activating PSAML141F,Y115F-5-HT3 (cation-conducting) and PSAML141F-GlyR (chloride-conducting) receptors with EC50 values of 2.2 μM and 3.4 μM, respectively [1]. Its trifluoroacetate (TFA) salt form enhances water solubility, facilitating formulation for in vivo administration, while its established brain penetrance enables non-invasive modulation of genetically targeted neuronal populations [1].

Why Generic Substitution of Psem 89S (TFA) Is Not Possible in Chemogenetic Experiments


Generic substitution of Psem 89S (TFA) is not possible because the PSAM/PSEM system relies on precise, engineered orthogonality between a specific ligand-receptor pair. Psem 89S (TFA) is designed to selectively activate only the PSAML141F-based receptors, while a closely related analog like PSEM22S is orthogonally selective for the PSAMQ79G-based receptors [1]. This mutual exclusivity is critical for experiments requiring independent control of multiple neuronal populations or ionic conductances within the same biological system. Using an incorrect PSEM, even a structurally similar one, would lead to off-target receptor activation or a complete lack of effect, invalidating the experimental outcome. The quantitative performance characteristics, such as potency and in vivo efficacy, are unique to the Psem 89S/PSAML141F pairing and cannot be extrapolated from data on other PSEMs.

Quantitative Differentiation of Psem 89S (TFA) from Orthogonal Chemogenetic Effectors


Orthogonal Selectivity: Psem 89S vs. PSEM22S for Distinct Engineered Receptors

Psem 89S is orthogonally selective for the PSAML141F-based receptor, while its analog PSEM22S is selective for the PSAMQ79G-based receptor. This is demonstrated by the fact that cortical neurons expressing PSAML141F,Y115F-5HT3 HC channels are activated by Psem 89S but show no response to PSEM22S [1]. This orthogonal pairing is essential for experiments requiring multiplexed control of different neuronal populations within the same animal.

Chemogenetics Orthogonal pharmacology Neuroscience tool validation

Functional Selectivity: Potent Activation of Engineered Receptors Without Effect on Unmodified Channels

Psem 89S demonstrates high functional selectivity by potently activating its cognate engineered receptors (EC50 = 2.2-3.4 μM) while exhibiting no activation of the unmodified α7-5HT3 receptor [1]. In control experiments, vector-transfected neurons lacking the engineered receptor were completely unaffected by a 30 μM concentration of Psem 89S, confirming that its effects are strictly dependent on the presence of the PSAML141F-based channel [1].

Chemogenetics Receptor engineering Off-target activity

In Vivo Neuronal Silencing: Potent Reversible Suppression of Hypothalamic AGRP Neuron Activity

The in vivo efficacy of Psem 89S as a neuronal silencer is demonstrated by its ability to reversibly suppress photostimulation-evoked voracious eating in mice. In Agrp-cre mice co-expressing channelrhodopsin-2 (ChR2) and PSAML141F,Y115F-GlyR, systemic administration of Psem 89S (30 mg/kg, i.p.) strongly suppressed feeding behavior. In contrast, mice expressing only ChR2 showed no suppression when treated with an even higher dose of Psem 89S (50 mg/kg, i.p.) [1]. This demonstrates that the behavioral effect is specific to the PSAM/PSEM interaction and not a non-specific effect of the compound itself.

Chemogenetics In vivo pharmacology Feeding behavior Neuronal silencing

Potency Advantage Over Earlier Analogs: 4- to 10-Fold Improvement Against the PSAML141F Receptor

The development of Psem 89S involved a structure-activity relationship optimization that yielded a 4- to 10-fold improvement in potency against the PSAML141F mutant receptor compared to earlier analogs [1]. This enhancement in potency is critical for reducing the required dose for in vivo experiments, thereby minimizing potential off-target effects and improving the overall safety and practicality of the chemogenetic manipulation.

Structure-activity relationship Potency optimization Chemogenetic tool development

Robust In Vitro Silencing: 7-Fold Increase in Rheobase Current for Action Potential Initiation

At the cellular level, Psem 89S induces a powerful silencing effect on neurons expressing PSAML141F,Y115F-GlyR. Application of 10 μM Psem 89S resulted in a reversible reduction of cellular input resistance, which translated to a nearly 7-fold increase in the rheobase—the magnitude of injected current required to trigger an action potential [1]. In some cells, even a 500 pA current injection was insufficient to elicit firing in the presence of the compound. This shunting inhibition provides a robust and quantifiable metric of the compound's ability to suppress neuronal excitability.

Electrophysiology Neuronal silencing Chemogenetics In vitro validation

Optimal Research Applications for Psem 89S (TFA) Based on Quantitative Differentiation


Chemogenetic Silencing of Genetically Defined Neuronal Populations In Vivo

Psem 89S (TFA) is the effector molecule of choice for experiments requiring robust, reversible silencing of neuronal activity in behaving animals. Its validated in vivo efficacy, demonstrated by the suppression of evoked feeding behavior in mice at a 30 mg/kg i.p. dose [1], makes it ideal for studies investigating the causal role of specific neuronal ensembles in complex behaviors such as feeding, reward, and motivation. The quantitative 7-fold increase in rheobase observed in vitro [1] provides a benchmark for ensuring robust silencing. This scenario is directly supported by the in vivo behavioral data and in vitro electrophysiology presented in Section 3.

Multiplexed Control of Distinct Neuronal Circuits Using Orthogonal Chemogenetic Systems

The orthogonal selectivity of Psem 89S for PSAML141F-based receptors, in contrast to PSEM22S which selectively activates PSAMQ79G-based receptors [1], enables simultaneous, independent control of two distinct neuronal populations within the same animal. This allows for complex experimental designs, such as activating one circuit while silencing another, without cross-talk. This application leverages the direct comparative selectivity data from Section 3, making Psem 89S an essential component of any orthogonal chemogenetic toolkit.

In Vitro Electrophysiological Analysis of Engineered Ligand-Gated Ion Channels

For in vitro studies characterizing the biophysical properties of PSAML141F-based chimeric channels, Psem 89S (TFA) is the definitive agonist. Its defined EC50 values (2.2 μM for 5-HT3-based channels, 3.4 μM for GlyR-based channels) [1] and lack of effect on unmodified receptors [1] provide a clean, quantifiable pharmacological tool. This ensures that observed changes in membrane potential or conductance are solely attributable to the intended chemogenetic manipulation, facilitating precise measurement of channel kinetics, ion selectivity, and dose-response relationships.

Validation of Viral Vector Delivery and Transgene Expression in Chemogenetic Experiments

The strict dependence of Psem 89S's effects on the presence of the PSAML141F-based receptor makes it an ideal tool for validating successful viral transduction and functional transgene expression. A lack of response to Psem 89S in a targeted brain region confirms either poor viral delivery or insufficient receptor expression, while a robust response, as quantified by changes in neuronal firing or rheobase [1], confirms successful implementation of the chemogenetic tool. This is a direct application of the compound's high functional selectivity, as demonstrated by the lack of effect in control neurons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSEM 89S TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.